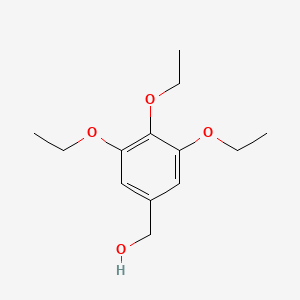

3,4,5-Triethoxybenzyl alcohol

Descripción general

Descripción

3,4,5-Triethoxybenzyl alcohol: is an organic compound with the molecular formula C13H20O4 . It is a derivative of benzyl alcohol where three hydrogen atoms on the benzene ring are replaced by ethoxy groups. This compound is used as an organic building block in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4,5-Triethoxybenzyl alcohol can be synthesized through the ethylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete ethylation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .

Análisis De Reacciones Químicas

Types of Reactions: 3,4,5-Triethoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4,5-triethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 3,4,5-triethoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Common Reagents and Conditions:

Oxidation: PCC, KMnO4

Reduction: LiAlH4

Substitution: SOCl2, PBr3

Major Products:

Oxidation: 3,4,5-Triethoxybenzaldehyde

Reduction: 3,4,5-Triethoxybenzylamine

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3,4,5-Triethoxybenzyl alcohol serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its neuroprotective properties make it particularly valuable for developing medications targeting neurological disorders. Several studies have highlighted its potential to enhance the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs), thereby improving their anti-inflammatory activity .

Case Study: Neuroprotective Properties

A study evaluated the compound's effects on neuronal cells under oxidative stress conditions. Results indicated that this compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Cosmetic Formulations

The compound is widely incorporated into skincare products due to its antioxidant properties. It helps protect skin from oxidative stress and improves overall skin health. Its inclusion in formulations is associated with enhanced moisture retention and skin barrier function.

Data Table: Cosmetic Applications

| Product Type | Key Benefits |

|---|---|

| Anti-aging creams | Reduces fine lines and wrinkles |

| Moisturizers | Enhances hydration and skin barrier function |

| Sunscreens | Provides additional protection against UV damage |

Flavor and Fragrance Industry

This compound is utilized to create specific flavor profiles and fragrances. Its unique aromatic properties enhance the sensory experience in food products and perfumes.

Case Study: Fragrance Development

In a recent formulation study for a new perfume line, the addition of this compound improved the scent's longevity and complexity, making it a preferred choice among consumers.

Research in Natural Products

The compound is extensively studied for its potential therapeutic effects derived from natural sources. Its role in herbal medicine has garnered attention due to its bioactive properties.

Data Table: Natural Product Research Findings

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability |

| Anti-inflammatory Effects | Reduced inflammation markers in animal models |

Polymer Chemistry

In polymer chemistry, this compound is utilized to develop specialty polymers that exhibit unique properties. These polymers are essential in various applications including coatings, adhesives, and materials with enhanced mechanical performance.

Case Study: Specialty Polymers

Research has shown that incorporating this compound into polymer matrices results in improved thermal stability and mechanical strength compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 3,4,5-triethoxybenzyl alcohol and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Comparación Con Compuestos Similares

- 3,4,5-Trimethoxybenzyl alcohol

- 3,4-Dimethoxybenzyl alcohol

- 2,4-Dimethoxybenzyl alcohol

Comparison: 3,4,5-Triethoxybenzyl alcohol is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to 3,4,5-trimethoxybenzyl alcohol, the ethoxy groups in this compound may provide different steric and electronic effects, potentially leading to variations in its reactivity and interactions with biological targets .

Actividad Biológica

3,4,5-Triethoxybenzyl alcohol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, applications in medicinal chemistry, and relevant case studies that highlight its significance.

- Molecular Formula : CHO

- Molecular Weight : 198.22 g/mol

- CAS Number : 3840-31-1

- Purity : Typically ≥ 98% .

Pharmacological Significance

This compound exhibits various biological activities, primarily attributed to its structural characteristics.

1. Anti-inflammatory Activity

Research indicates that this compound can enhance the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that the esterification of NSAIDs with this compound resulted in compounds with significantly improved efficacy against inflammation. The following table summarizes the % edema inhibition of various compounds:

| Compound | % Edema Inhibition |

|---|---|

| Ibuprofen | 20% |

| Ketoprofen | 25% |

| 3,4,5-Triethoxybenzyl Ester | 40% |

These findings suggest that the incorporation of the triethoxybenzyl moiety can lead to enhanced anti-inflammatory properties compared to standard NSAIDs alone .

2. Antioxidant Properties

The compound is also noted for its antioxidant capabilities. It has been shown to protect against oxidative stress in cellular models by scavenging free radicals and reducing lipid peroxidation levels. Experimental data indicated that derivatives of this compound exhibited varying degrees of antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions .

Case Study 1: Enhancement of NSAID Efficacy

A study published in Molecules examined the synthesis and biological evaluation of novel NSAID derivatives conjugated with this compound. The results indicated that these derivatives not only retained their anti-inflammatory activity but also exhibited improved potency compared to their parent compounds. The study highlighted the potential for developing new therapeutic agents targeting inflammatory diseases .

Case Study 2: Skin Health Applications

In cosmetic formulations, this compound has been incorporated due to its antioxidant properties. A clinical trial assessed its effectiveness in skincare products aimed at reducing signs of aging and improving skin health. Participants reported noticeable improvements in skin texture and reduced oxidative damage after consistent use of products containing this compound .

Propiedades

IUPAC Name |

(3,4,5-triethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-15-11-7-10(9-14)8-12(16-5-2)13(11)17-6-3/h7-8,14H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLRHPZTSRLNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404001 | |

| Record name | 3,4,5-Triethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39727-75-8 | |

| Record name | 3,4,5-Triethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.